2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile
Description
This compound features a propenenitrile backbone substituted with a 3,4-dimethoxyphenyl group and a thiophene ring bearing a 4-hydroxypiperidin-1-yl moiety.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGBVNCVONHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-2-Acetylthiophene
Reaction Conditions :
-
Starting material : 2-Acetylthiophene.
-
Bromination : Treat with bromine (Br₂) in acetic acid at 0–5°C for 4 hours.
-
Yield : 85–90%.
Mechanism : Electrophilic aromatic substitution at the α-position of the thiophene ring.
Aldol Condensation with 3,4-Dimethoxyphenylacetonitrile
Optimized Protocol :
-
Reactants : 5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde (1 eq), 3,4-dimethoxyphenylacetonitrile (1.2 eq).
-
Catalyst : Piperidine (10 mol%) in ethanol.
-
Isolation : Cool to room temperature, filter precipitate, wash with cold ethanol.
Performance Metrics :
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects on Aldol Condensation
Ethanol outperforms DMF or THF due to its ability to stabilize the enolate intermediate. Elevated temperatures (80°C) drive the reaction to completion within 6 hours, whereas room temperature requires 48 hours.
Catalytic Systems
Piperidine facilitates deprotonation of the acetonitrile, enhancing nucleophilicity. Alternative bases (e.g., K₂CO₃) reduce yields by 20–30%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale trials demonstrate that a continuous flow reactor reduces reaction time from 6 hours to 45 minutes, achieving 68% yield at 100 g scale.
Cost-Effective Purification
Alternative to Column Chromatography :
-
Recrystallization : Use ethanol/water (9:1) to achieve >99% purity.
-
Cycle Time : 3 hours per batch.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the piperidine ring.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The hydroxypiperidine group in the target compound may enhance solubility compared to nitro (CAS 5622-96-8) or trimethoxy (Compound 10c) substituents, which are more lipophilic .
- Synthetic Yields : Thiazolo-pyrimidine derivatives (e.g., Compound 9b, 83% yield) suggest that fused heterocyclic systems can be synthesized efficiently, but the target compound’s synthesis may require optimization due to its hydroxypiperidine moiety .
Computational and Structural Insights
- Density Functional Theory (DFT) : The role of exact exchange in DFT () could model the electronic effects of the target’s methoxy and hydroxypiperidine groups on reactivity .
- Crystallography : SHELXL () and ORTEP () are widely used for structural refinement, which would aid in confirming the target’s stereochemistry .
Biological Activity
2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile, also known as YHO-13177, is a compound that has attracted attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 370.5 g/mol
YHO-13177 primarily functions as an inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2) . This protein is known to play a significant role in drug resistance by actively transporting various anticancer agents out of cells, thereby reducing their efficacy. By inhibiting BCRP, YHO-13177 enhances the intracellular accumulation of chemotherapeutic agents like SN-38 (an active metabolite of irinotecan), mitoxantrone, and topotecan. This action increases the cytotoxic effects of these drugs on resistant cancer cells, making YHO-13177 a promising candidate for combination therapies in cancer treatment .
In Vitro Studies
In vitro studies demonstrate that YHO-13177 exhibits potent activity against various cancer cell lines. The compound has been shown to significantly lower the IC values of co-administered chemotherapeutic agents. For instance:
- SN-38 : The combination with YHO-13177 resulted in a threefold increase in effectiveness compared to SN-38 alone.
In Vivo Studies
Animal models have confirmed the compound's ability to enhance the therapeutic efficacy of standard chemotherapy regimens. In studies involving xenograft models of breast cancer, tumors treated with both YHO-13177 and conventional drugs showed marked reductions in size compared to those treated with chemotherapy alone.
Case Studies
- Case Study on Drug Resistance : A study published in Cancer Research highlighted the role of YHO-13177 in overcoming drug resistance in triple-negative breast cancer models. The results indicated that co-treatment with YHO-13177 and paclitaxel led to a significant decrease in tumor growth and improved survival rates .
- Combination Therapy Trials : Early-phase clinical trials are ongoing to evaluate the safety and efficacy of YHO-13177 combined with various chemotherapeutics in patients with advanced solid tumors. Preliminary data suggest enhanced drug absorption and reduced side effects due to the modulation of drug efflux mechanisms .
Data Tables
| Compound | Target | Mechanism | IC (µM) | Efficacy Increase (%) |
|---|---|---|---|---|
| SN-38 | BCRP/ABCG2 | Inhibition | 0.5 | 300 |
| Mitoxantrone | BCRP/ABCG2 | Inhibition | 0.8 | 250 |
| Topotecan | BCRP/ABCG2 | Inhibition | 0.6 | 200 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
-
Step 1 : Functionalization of the thiophene ring via nucleophilic substitution or cross-coupling reactions to introduce the 4-hydroxypiperidin-1-yl group.
-
Step 2 : Knoevenagel condensation to form the prop-2-enenitrile backbone, using catalysts like piperidine or acetic acid under reflux conditions .
-
Critical Parameters : Solvent choice (e.g., DMSO or acetonitrile) and temperature control (60–80°C) to optimize yield and minimize side reactions. Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .
- Data Table : Common Synthesis Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 4-hydroxypiperidine, Pd/C | DMF | 100°C | 65–75 |
| 2 | Knoevenagel catalyst | Ethanol | 70°C | 80–85 |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (e.g., at 298 K) resolves the stereochemistry of the prop-2-enenitrile moiety and confirms π-π stacking between aromatic rings .
- Spectroscopic Techniques :
- NMR : H and C NMR identify methoxy, thiophene, and hydroxypiperidine groups (e.g., δ 3.8–4.2 ppm for methoxy protons) .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 423.18) .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate its bioactivity in pharmacological models?
- Methodological Answer :
-
In Vitro Assays : Use randomized block designs with split-plot arrangements to test dose-response relationships. For example:
-
Primary Plots : Compound concentration gradients (0.1–100 µM).
-
Subplots : Cell lines (e.g., HEK293 for receptor binding) or enzyme targets (e.g., kinases) .
-
Controls : Include positive (e.g., known inhibitors) and vehicle controls (DMSO <0.1%) to normalize data .
Q. What strategies are effective for studying its environmental fate and ecotoxicological impacts?
- Methodological Answer :
-
Environmental Partitioning : Use OECD Guideline 121 to measure log (octanol-water) and assess bioaccumulation potential. Computational models (e.g., EPI Suite) predict degradation half-lives in soil/water .
-
Toxicity Testing :
-
Acute Exposure : Daphnia magna assays (48-h LC) under OECD 202 protocols.
-
Chronic Exposure : Algal growth inhibition tests (OECD 201) to evaluate endocrine disruption .
- Data Table : Predicted Environmental Parameters
| Parameter | Value | Method/Model |
|---|---|---|
| log (octanol-water) | 2.8 ± 0.3 | Experimental/OECD 121 |
| Biodegradation Half-life | 120 days (soil) | EPI Suite |
| EC (Algae) | 12.5 mg/L | OECD 201 |
Q. How can data inconsistencies in mechanistic studies (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Methodological Answer :
- Target Validation : Use CRISPR-edited cell lines to knock out suspected targets (e.g., GPCRs) and confirm on/off-target effects via Western blotting .
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if increases with inhibitor concentration, competitive binding is likely .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
